
Difluorinated Curcumin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluorinated Curcumin is a synthetic analog of curcumin, a natural compound found in turmeric. This compound has been modified to include two fluorine atoms, which significantly enhance its stability, bioavailability, and therapeutic potential compared to natural curcumin . This compound has shown promise in various scientific research fields, particularly in cancer treatment, due to its improved pharmacokinetic profile and potent biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Difluorinated Curcumin typically involves the introduction of fluorine atoms into the curcumin molecule. One common method is the reaction of curcumin with a fluorinating agent under controlled conditions. For example, curcumin can be reacted with diethylaminosulfur trifluoride (DAST) in an organic solvent like dichloromethane at low temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to characterize and confirm the structure of the synthesized compound .
化学反応の分析
Types of Reactions
Difluorinated Curcumin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidative products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated analogs .
科学的研究の応用
Difluorinated Curcumin has a wide range of scientific research applications, including:
作用機序
Difluorinated Curcumin exerts its effects through multiple mechanisms:
Inhibition of Cancer Stem Cells: It targets cancer stem cells, reducing their self-renewal capacity and invasiveness.
Modulation of Signaling Pathways: The compound affects various signaling pathways, including Wnt/β-catenin, Sonic Hedgehog, Notch, and PI3K/Akt/mTOR.
Epigenetic Regulation: This compound modulates the expression of microRNAs and other epigenetic factors, contributing to its anticancer effects.
類似化合物との比較
Similar Compounds
Curcumin: The natural form of the compound, with lower stability and bioavailability.
Tetrahydrocurcumin: A hydrogenated analog with enhanced antioxidant properties.
Dimethoxycurcumin: A methoxylated analog with improved pharmacokinetic profile.
Uniqueness
Difluorinated Curcumin stands out due to its enhanced stability, bioavailability, and potent biological activities.
特性
分子式 |
C28H22F2O6 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
(1E,6E)-4-[(3,4-difluorophenyl)methylidene]-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C28H22F2O6/c1-35-27-15-17(6-11-25(27)33)4-9-23(31)20(13-19-3-8-21(29)22(30)14-19)24(32)10-5-18-7-12-26(34)28(16-18)36-2/h3-16,33-34H,1-2H3/b9-4+,10-5+ |
InChIキー |
UUPCLOLPGXQUSO-LUZURFALSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C(=CC2=CC(=C(C=C2)F)F)C(=O)/C=C/C3=CC(=C(C=C3)O)OC)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C(=CC2=CC(=C(C=C2)F)F)C(=O)C=CC3=CC(=C(C=C3)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)

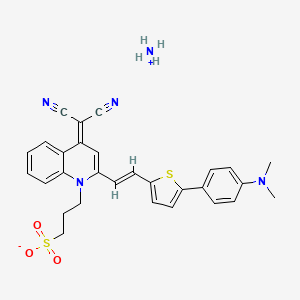
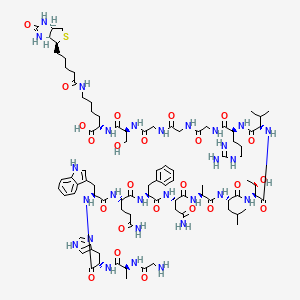
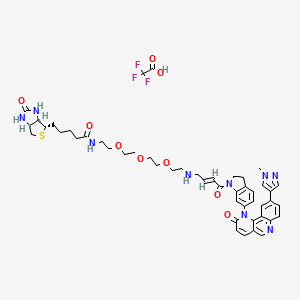
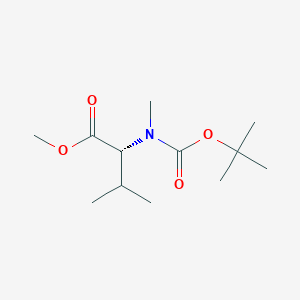
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)

![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)

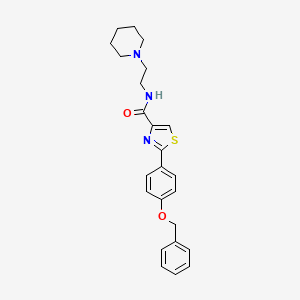
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
